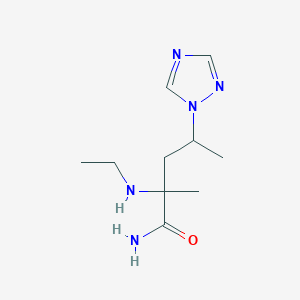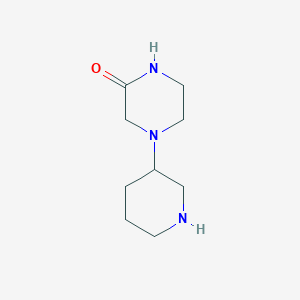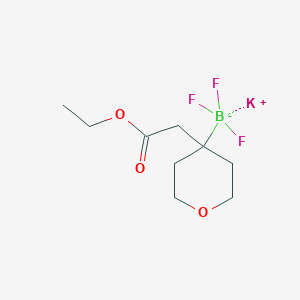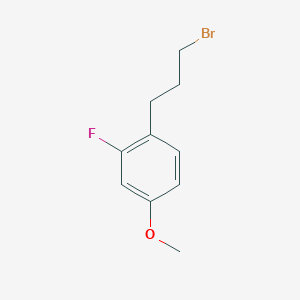
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the pyrrolidine nitrogen: using tert-butoxycarbonyl (Boc) groups.
Formation of the pyrrolidine-2-carbonyl intermediate: through various coupling reactions.
Coupling with piperidine-4-carboxylic acid: under specific conditions to form the desired compound.
Deprotection of the Boc group: to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine derivatives.
Medicine: Potential use in drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
Piperidine-4-carboxylic acid derivatives: Compounds with similar structural features but different substituents.
Pyrrolidine-2-carbonyl derivatives: Compounds with variations in the pyrrolidine ring or carbonyl group.
Uniqueness
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H26N2O5 |
|---|---|
分子量 |
326.39 g/mol |
IUPAC 名称 |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21) |
InChI 键 |
RDAQBVAZAMAEFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)

![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)






![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)



